Pentanamide, 5-azido-N-[4-(2-cyanoethynyl)-phenyl]
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Overview
Description
Pentanamide, 5-azido-N-[4-(2-cyanoethynyl)-phenyl]: is a chemical compound with the molecular formula C14H11N5O. It is used in organic synthesis and bioconjugation reactions . This compound is notable for its azido group, which makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, 5-azido-N-[4-(2-cyanoethynyl)-phenyl] typically involves the following steps:
Starting Materials: The synthesis begins with 4-(2-cyanoethynyl)aniline and pentanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Azidation: The intermediate product is then treated with sodium azide in a suitable solvent like dimethylformamide (DMF) to introduce the azido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Cycloaddition Reagents: Alkynes for forming triazoles.
Reducing Agents: Triphenylphosphine or hydrogenation catalysts for reduction reactions.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Biology and Medicine:
Drug Development:
Biomolecule Labeling: Used in labeling proteins and nucleic acids for imaging and tracking studies.
Industry:
Material Science: Employed in the synthesis of novel materials with specific properties.
Polymer Chemistry: Used in the modification of polymers to introduce functional groups.
Mechanism of Action
The mechanism of action of Pentanamide, 5-azido-N-[4-(2-cyanoethynyl)-phenyl] involves its reactive azido group. This group can undergo various chemical transformations, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming triazoles in cycloaddition reactions or amines in reduction reactions.
Comparison with Similar Compounds
4-Azidobenzonitrile: Similar structure but lacks the pentanamide moiety.
5-Azido-N-phenylpentanamide: Similar structure but lacks the cyanoethynyl group.
Uniqueness: Pentanamide, 5-azido-N-[4-(2-cyanoethynyl)-phenyl] is unique due to the presence of both the azido and cyanoethynyl groups, which provide it with distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
5-azido-N-[4-(2-cyanoethynyl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-10-3-4-12-6-8-13(9-7-12)18-14(20)5-1-2-11-17-19-16/h6-9H,1-2,5,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVFURLRANHQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)NC(=O)CCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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